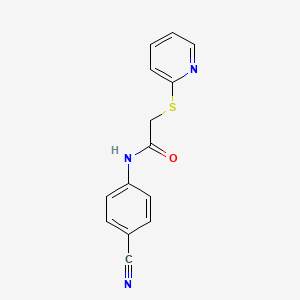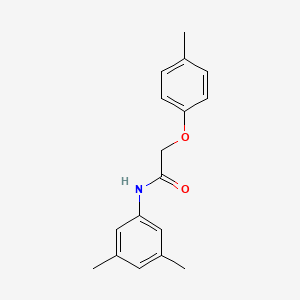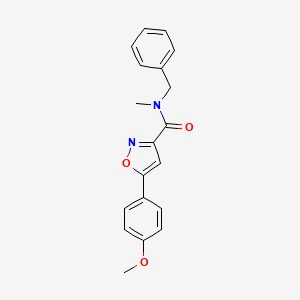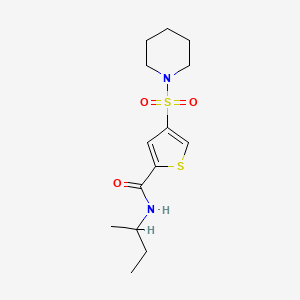![molecular formula C17H16N2O B5524323 N-[4-(cyanomethyl)phenyl]-3-phenylpropanamide](/img/structure/B5524323.png)
N-[4-(cyanomethyl)phenyl]-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(cyanomethyl)phenyl]-3-phenylpropanamide is a chemical compound that potentially holds significance in various scientific fields, including organic synthesis and medicinal chemistry. Its structure suggests it might be involved in heterocyclic compound synthesis, pharmaceutical applications, or as a precursor in organic chemical reactions.
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step chemical processes, utilizing key building blocks and catalytic reactions to achieve the desired molecular framework. For compounds similar to N-[4-(cyanomethyl)phenyl]-3-phenylpropanamide, common methodologies might include the Mannich reaction, amidation, and cyanation steps to introduce the cyanomethyl and amide functionalities (Gomaa & Ali, 2020).
Molecular Structure Analysis
The molecular structure of compounds like N-[4-(cyanomethyl)phenyl]-3-phenylpropanamide is crucial for understanding their reactivity, physical properties, and biological activities. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are commonly employed to elucidate structural details and predict molecular behavior (Cantekin, de Greef, & Palmans, 2012).
Chemical Reactions and Properties
The functional groups present in N-[4-(cyanomethyl)phenyl]-3-phenylpropanamide, such as the cyanomethyl and amide linkages, dictate its reactivity. These groups can participate in various chemical reactions, including nucleophilic addition, condensation, and cycloaddition reactions, which are pivotal in synthesizing heterocyclic compounds and other complex organic molecules (Kamneva, Anis’kova, & Egorova, 2018).
Physical Properties Analysis
The physical properties such as melting point, boiling point, solubility, and crystal structure are influenced by the molecular structure of N-[4-(cyanomethyl)phenyl]-3-phenylpropanamide. These properties are essential for determining the compound's suitability for various applications, including its role in chemical syntheses and potential use in material science (Šimunková et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity with nucleophiles and electrophiles, stability under various conditions, and potential for participating in catalytic cycles, are central to the utility of N-[4-(cyanomethyl)phenyl]-3-phenylpropanamide in synthetic organic chemistry and drug development processes. The presence of the cyanomethyl group could offer pathways for further functionalization and incorporation into larger, more complex molecules (Walther & François, 2016).
科学的研究の応用
Quantum Mechanical and Spectroscopic Studies
- The compound Bicalutamide, characterized by similar structural features, was analyzed through FT-IR, FT-RAMAN, UV, 1H NMR, and 13C NMR spectral analysis. Density functional theory (DFT) calculations provided insights into its molecular geometry, vibrational wave numbers, and electronic properties, indicating charge transfer within the molecule. Molecular docking studies highlighted its potential interaction with prostate cancer protein, suggesting its relevance in cancer research (Chandralekha et al., 2019).
Synthesis and Characterization of Derivatives
- Research on N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including structural analysis through IR spectroscopy, NMR spectroscopy, and X-ray diffraction, offers insights into their potential applications in material science and pharmaceutical research. These derivatives have been explored for their structural characteristics and potential biological activities (Özer et al., 2009).
Biological Activities and Drug Design
- Various synthesized derivatives, such as N-substituted amino acid derivatives, have been evaluated for their in vitro cytotoxicity against human cancer cell lines. Some compounds showed promising cytotoxicity in ovarian and oral cancers, indicating their potential as anticancer agents (Kumar et al., 2009).
- Another study focused on the chemical synthesis and evaluation of 5-deazaaminopterin analogues, exploring their inhibitory effects on DNA intercalation and their potential as antitumor agents. This research underscores the importance of chemical modifications in enhancing drug efficacy and selectivity (Su et al., 1988).
Corrosion Inhibition
- Acrylamide derivatives, such as 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide and 2-cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide, were studied for their corrosion inhibition properties on copper in nitric acid solutions. These compounds were characterized using FTIR, 1HNMR, and mass spectroscopy, showing effectiveness as corrosion inhibitors, which highlights their potential industrial applications in protecting metals from corrosion (Abu-Rayyan et al., 2022).
Molecular Docking and Synthesis for Cancer Therapy
- The synthesis of functionalized amino acid derivatives for designing anticancer agents demonstrates the breadth of research applications of N-[4-(cyanomethyl)phenyl]-3-phenylpropanamide and related compounds. These compounds were evaluated for their cytotoxicity against cancer cell lines, indicating their potential in cancer therapy (Kumar et al., 2009).
特性
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c18-13-12-15-6-9-16(10-7-15)19-17(20)11-8-14-4-2-1-3-5-14/h1-7,9-10H,8,11-12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYQQBUXCBPVMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{2-[(5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl}piperidine-3-carboxamide](/img/structure/B5524246.png)

![1-{5-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-8-ylcarbonyl]-2-methylphenyl}-2-imidazolidinone hydrochloride](/img/structure/B5524267.png)

![dimethyl 5-{[(3-amino-4-chlorophenyl)amino]sulfonyl}isophthalate](/img/structure/B5524275.png)

![1-[(dimethylamino)sulfonyl]-N-{3-[(4-methylphenyl)thio]propyl}-3-piperidinecarboxamide](/img/structure/B5524285.png)
![(3S*,4R*)-4-(2-methylphenyl)-1-[(2-oxopiperidin-1-yl)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B5524296.png)
![(2S)-(2,3-difluorophenyl){[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]amino}acetic acid](/img/structure/B5524306.png)


